{[3-(butylsulfamoyl)phenyl]carbamoyl}formic acid
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Overview
Description
{[3-(butylsulfamoyl)phenyl]carbamoyl}formic acid is a complex organic compound characterized by the presence of a butylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamoylformic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[3-(butylsulfamoyl)phenyl]carbamoyl}formic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a butyl group followed by its attachment to a phenyl ring. The phenyl ring is then functionalized with a carbamoylformic acid group through a series of reactions involving amide coupling and esterification.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the carbamoyl group, converting it into amines or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
{[3-(butylsulfamoyl)phenyl]carbamoyl}formic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[3-(butylsulfamoyl)phenyl]carbamoyl}formic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, and alteration of metabolic processes.
Comparison with Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups but different substituents.
Carbamoylformic acids: Compounds with variations in the carbamoylformic acid moiety.
Uniqueness: {[3-(butylsulfamoyl)phenyl]carbamoyl}formic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
CAS No. |
2648945-27-9 |
---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.3 |
Purity |
95 |
Origin of Product |
United States |
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